molecular formula C24H24BrClN4O3S B11565333 N-({N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chloro-4-methylphenyl)benzenesulfonamide

N-({N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chloro-4-methylphenyl)benzenesulfonamide

Cat. No.: B11565333
M. Wt: 563.9 g/mol
InChI Key: AUBRVEZXVZYQRC-JFLMPSFJSA-N
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Description

N-({N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chloro-4-methylphenyl)benzenesulfonamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine, chlorine, and sulfonamide functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chloro-4-methylphenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the hydrazone: This step involves the reaction of 3-bromo-4-(dimethylamino)benzaldehyde with hydrazine to form the corresponding hydrazone.

    Coupling reaction: The hydrazone is then coupled with 3-chloro-4-methylbenzenesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chloro-4-methylphenyl)benzenesulfonamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-({N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chloro-4-methylphenyl)benzenesulfonamide: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chloro-4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors that are critical for the survival or proliferation of certain cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-({N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chloro-4-methylphenyl)benzenesulfonamide: can be compared with other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of N-({N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chloro-4-methylphenyl)benzenesulfonamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H24BrClN4O3S

Molecular Weight

563.9 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C24H24BrClN4O3S/c1-17-9-11-19(14-22(17)26)30(34(32,33)20-7-5-4-6-8-20)16-24(31)28-27-15-18-10-12-23(29(2)3)21(25)13-18/h4-15H,16H2,1-3H3,(H,28,31)/b27-15+

InChI Key

AUBRVEZXVZYQRC-JFLMPSFJSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N(CC(=O)N/N=C/C2=CC(=C(C=C2)N(C)C)Br)S(=O)(=O)C3=CC=CC=C3)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NN=CC2=CC(=C(C=C2)N(C)C)Br)S(=O)(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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